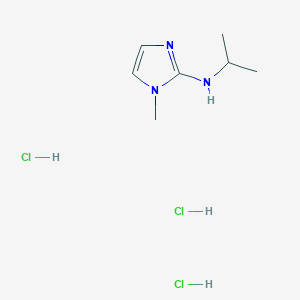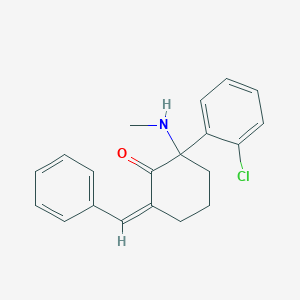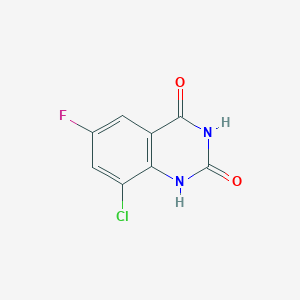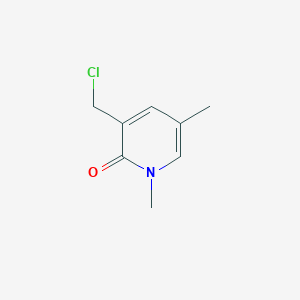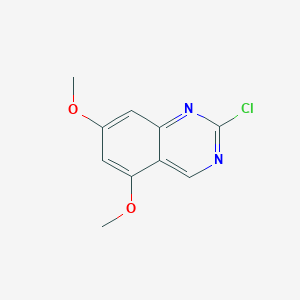
2-Chloro-5,7-dimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The general synthetic route includes:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid.
Cyclization: The amine undergoes cyclization with formamide to form the quinazoline ring.
Chlorination: The final step involves chlorination using phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often avoid the use of hazardous solvents and reagents, focusing instead on greener alternatives. For example, the use of glacial acetic acid and DMF is minimized, and the chlorination process is optimized to reduce the use of phosphorus oxychloride .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or iron powder in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .
Aplicaciones Científicas De Investigación
2-Chloro-5,7-dimethoxyquinazoline has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazoline, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival. This mechanism is crucial for its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Similar structure but with an amino group at the 4-position.
2-Chloro-6,7-dimethoxyquinazoline: Lacks the 5-position substitution.
4,6,7-Substituted Quinazolines: Various derivatives with different substituents at the 4, 6, and 7 positions
Uniqueness
2-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other quinazoline derivatives, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2-chloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3 |
Clave InChI |
IVSMTIAEDVAECM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=NC=C2C(=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


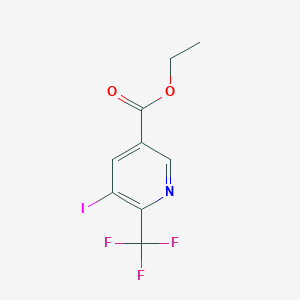
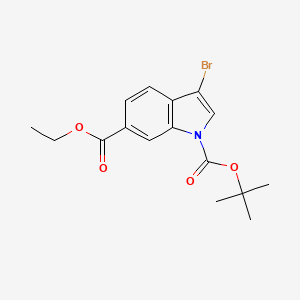
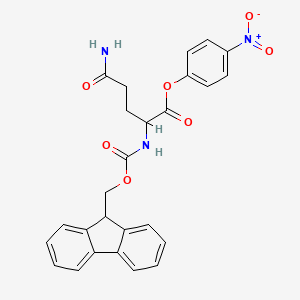

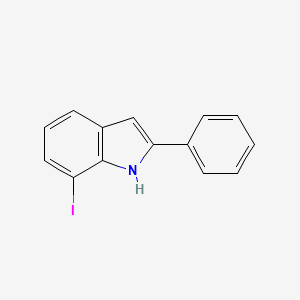
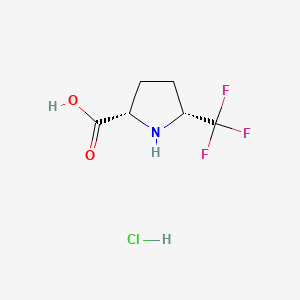
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
